1-(2,6-Difluorobenzyl)pyridinium bromide
Overview
Description
1-(2,6-Difluorobenzyl)pyridinium bromide is an organic compound with the molecular formula C12H10BrF2N. It is a derivative of pyridine, where the pyridinium ion is substituted with a 2,6-difluorobenzyl group.
Mechanism of Action
Target of Action
The primary target of 1-(2,6-Difluorobenzyl)pyridinium bromide is the benzylic position . The benzylic position is a carbon atom that is directly attached to an aromatic ring, in this case, a benzene ring . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
This compound interacts with its target through a nucleophilic substitution reaction . In this reaction, a nucleophile (a molecule that donates an electron pair) attacks the benzylic carbon, displacing the bromide ion . This reaction can proceed via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the nucleophilic substitution reaction at the benzylic position could be affected by the polarity of the solvent and the strength of the nucleophile .
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzyl)pyridinium bromide typically involves the reaction of 2,6-difluorobenzyl bromide with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Difluorobenzyl bromide+Pyridine→1-(2,6-Difluorobenzyl)pyridinium bromide
The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
1-(2,6-Difluorobenzyl)pyridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved .
Scientific Research Applications
1-(2,6-Difluorobenzyl)pyridinium bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It serves as a probe in studying biological systems and interactions at the molecular level.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)pyridinium bromide can be compared with other pyridinium derivatives, such as:
1-Benzylpyridinium bromide: Lacks the fluorine atoms, which may result in different reactivity and biological activity.
1-(2,4-Difluorobenzyl)pyridinium bromide: Similar but with fluorine atoms in different positions, affecting its chemical properties.
1-(2,6-Dichlorobenzyl)pyridinium bromide:
The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical behavior and potential advantages in specific applications.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyridin-1-ium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N.BrH/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15;/h1-8H,9H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLCIVSWWOIQU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=CC=C2F)F.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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